molecular formula C16H30O2Sn B172557 4-tributylstannyl-5H-furan-2-one CAS No. 145439-09-4

4-tributylstannyl-5H-furan-2-one

Cat. No.: B172557
CAS No.: 145439-09-4
M. Wt: 373.1 g/mol
InChI Key: SFOGKNHRVGTLCF-UHFFFAOYSA-N
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Description

4-Tributylstannyl-5H-furan-2-one is an organotin compound with the molecular formula C16H30O2Sn and a molecular weight of 373.12 g/mol . It is a derivative of furan, a heterocyclic organic compound, and contains a tributylstannyl group attached to the furan ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tributylstannyl-5H-furan-2-one typically involves the reaction of furan-2-one with tributyltin hydride in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reactors, continuous flow systems, and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Tributylstannyl-5H-furan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of tin.

    Reduction Reactions: It can be reduced to form lower oxidation states of tin.

Common Reagents and Conditions

Common reagents used in these reactions include halogens for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organotin compounds, while oxidation and reduction reactions can produce different tin oxides and reduced tin species .

Scientific Research Applications

4-Tributylstannyl-5H-furan-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.

    Biology: The compound is used in the study of organotin compounds’ biological effects, including their potential as antifouling agents.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tributylstannyl-5H-furan-2-one involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its reactions include the formation of carbon-tin bonds and the subsequent transformation of these bonds into other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tributylstannyl-5H-furan-2-one is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and properties compared to other furan derivatives. This makes it particularly useful in Stille coupling reactions and other organotin-mediated transformations .

Properties

IUPAC Name

3-tributylstannyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3O2.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h2H,3H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOGKNHRVGTLCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448237
Record name 4-tributylstannyl-5H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145439-09-4
Record name 4-tributylstannyl-5H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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